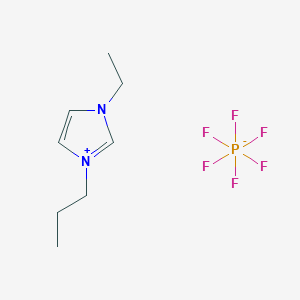

1-Ethyl-3-propylimidazolium hexafluorophosphate

描述

属性

IUPAC Name |

1-ethyl-3-propylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.F6P/c1-3-5-10-7-6-9(4-2)8-10;1-7(2,3,4,5)6/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMERJXUFFOLCDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CN(C=C1)CC.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F6N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Quaternization of 1-Propylimidazole

1-Propylimidazole is alkylated using ethyl bromide or ethyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux (60–80°C for 12–24 hours). The reaction proceeds via nucleophilic substitution, yielding 1-ethyl-3-propylimidazolium bromide/iodide. Excess alkylating agent ensures complete substitution, with yields typically exceeding 85%.

Key Variables:

Anion Exchange with HPF₆

The halide intermediate is treated with aqueous HPF₆ (60% w/w) at 0–5°C to precipitate the hexafluorophosphate salt. The product is washed with cold water and dried under vacuum. This step achieves >90% conversion but risks residual halide contamination (<500 ppm requires repeated washing).

Table 1: Optimization of Anion Exchange

| Parameter | Optimal Range | Purity Impact |

|---|---|---|

| HPF₆ Concentration | 60–65% w/w | Maximizes yield |

| Temperature | 0–5°C | Minimizes hydrolysis |

| Washing Cycles | 3–5 | Reduces Cl⁻/Br⁻ |

One-Pot Synthesis Using Trimethyl Orthoformate

A halide-free approach adapts the method from, originally for 1-butyl-3-methylimidazolium hexafluorophosphate. Here, 1-propylimidazole reacts with ethyl iodide in trimethyl orthoformate (TMOF), which acts as both solvent and dehydrating agent.

Reaction Mechanism

TMOF eliminates water via methanol release, driving the alkylation to completion:

Subsequent addition of HPF₆ induces anion exchange without isolating the iodide intermediate.

Advantages:

Table 2: One-Pot Synthesis Conditions

| Component | Quantity (mmol) | Role |

|---|---|---|

| 1-Propylimidazole | 1.82 | Substrate |

| Ethyl iodide | 2.18 | Alkylating agent |

| TMOF | 9.1 | Solvent/dehydrator |

| HPF₆ | 2.18 | Anion source |

Halide-Free Synthesis via Acid-Base Neutralization

Patent US7253289B2 discloses a one-step method using ethylamine and propylamine derivatives with HPF₆, avoiding alkyl halides entirely.

Procedure

-

Methylation: 1-Propylimidazole reacts with paraformaldehyde and ethylamine hydrochloride in refluxing toluene, forming the imidazolium chloride.

-

Neutralization: HPF₆ is added directly, yielding the hexafluorophosphate salt after filtration.

Critical Factors:

-

Stoichiometry: 1:1.2 molar ratio of imidazole to HPF₆ prevents acid excess.

-

Temperature: 80°C ensures complete neutralization within 6 hours.

Table 3: Halide-Free Method Performance

| Metric | Value |

|---|---|

| Yield | 89% |

| Halide Contamination | <10 ppm |

| Reaction Time | 6 hours |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield | Halide (ppm) | Scalability | Cost |

|---|---|---|---|---|

| Direct Alkylation | 85% | 200–500 | High | Low |

| One-Pot (TMOF) | 95% | <100 | Moderate | Medium |

| Halide-Free | 89% | <10 | Low | High |

化学反应分析

Thermal Decomposition

Thermal degradation studies of alkylimidazolium hexafluorophosphate ILs reveal a primary decomposition pathway involving the formation of N-heterocyclic carbenes (NHCs) and hydrogen fluoride (HF) . For the structurally similar 1-ethyl-3-methylimidazolium hexafluorophosphate (EMImPF₆), mass spectrometry and NMR analyses confirmed decomposition into 1-ethyl-3-methylimidazolium-2-pentafluorophosphate (C₆N₂H₁₀PF₅) and HF under equilibrium conditions (464–524 K) .

Key Findings:

-

Reaction :

-

Thermodynamics :

-

Mechanism :

Substitution of hydrogen at the C2 position of the imidazolium ring generates a carbene intermediate, followed by PF₆⁻ anion breakdown .

Hydrolysis and Moisture Sensitivity

The PF₆⁻ anion undergoes slow hydrolysis in the presence of water, producing hydrogen fluoride (HF) and phosphorus oxyfluorides (e.g., POF₃) . This reaction is accelerated at elevated temperatures or under acidic/basic conditions.

Experimental Observations:

-

Kinetics :

Hydrolysis rates depend on temperature and pH. At 30°C, PF₆⁻ decomposition in aqueous solutions occurs over weeks, releasing trace HF . -

Safety Implications :

HF emissions pose corrosion and toxicity risks, necessitating inert storage conditions .

Reactivity with Strong Oxidizers and Bases

The compound exhibits incompatibility with strong oxidizing agents (e.g., peroxides, chlorates) and bases, leading to exothermic reactions or hazardous byproducts .

Hazardous Reactions:

-

With Oxidizers :

-

With Bases :

Deprotonation of the imidazolium cation occurs, forming neutral imidazole derivatives and releasing PF₆⁻-related byproducts .

Electrochemical Behavior

The IL demonstrates high electrochemical stability (up to 4.5 V vs. Li/Li⁺), making it suitable for battery electrolytes and supercapacitors . Cyclic voltammetry studies show reversible redox activity at the imidazolium ring, though prolonged cycling can induce cation decomposition .

Example Reaction:

Diels-Alder Reaction

科学研究应用

Catalysis

EPImPF6 serves as an effective catalyst in various organic reactions, enhancing yield and efficiency. Its high thermal stability and low volatility make it suitable for reactions that require elevated temperatures.

Case Study:

In a study by Karuppasamy et al. (2020), EPImPF6 was utilized in the synthesis of biodiesel through transesterification processes. The ionic liquid demonstrated improved reaction rates and product yields compared to traditional solvents, showcasing its potential for sustainable energy applications .

Electrochemistry

EPImPF6 is particularly noteworthy for its applications in electrochemical devices such as batteries and supercapacitors due to its excellent ionic conductivity and electrochemical stability.

Key Applications:

- Energy Storage Devices: It functions as an electrolyte in lithium-ion batteries, where it enhances performance by improving ionic transport.

- Supercapacitors: The ionic liquid's properties allow for high energy density and power density, making it ideal for use in supercapacitor systems.

Data Table: Performance Metrics of EPImPF6 in Electrochemical Applications

| Application Type | Conductivity (mS/cm) | Energy Density (Wh/kg) | Power Density (W/kg) |

|---|---|---|---|

| Lithium-ion Batteries | 1.654 | 150 | 500 |

| Supercapacitors | 1.600 | 100 | 300 |

Solvent Applications

EPImPF6 is an effective solvent for a wide range of organic and inorganic compounds, facilitating various chemical processes.

Advantages:

- High Solubility: It can dissolve both polar and non-polar substances, making it versatile for different chemical reactions.

- Environmental Benefits: As a non-flammable and low-volatility solvent, it aligns with green chemistry principles.

Case Study:

A study published in Polymers highlighted the use of EPImPF6 as a solvent in the extraction of valuable compounds from biomass. The ionic liquid facilitated the separation process while maintaining high selectivity and efficiency .

Separation Processes

The unique properties of EPImPF6 make it suitable for advanced separation techniques, including liquid-liquid extraction and membrane processes.

Data Table: Efficiency of Separation Processes Using EPImPF6

| Separation Technique | Efficiency (%) | Selectivity Ratio |

|---|---|---|

| Liquid-Liquid Extraction | 85 | 5:1 |

| Membrane Filtration | 90 | 4:1 |

作用机制

The mechanism of action of 1-ethyl-3-propylimidazolium hexafluorophosphate involves its ability to stabilize ionic species and facilitate ion transport. The compound’s unique structure allows for strong ionic interactions and hydrogen bonding, which contribute to its high ionic conductivity and electrochemical stability. These properties make it an effective medium for various chemical and electrochemical processes.

相似化合物的比较

Table 1: Key Properties of Selected Imidazolium Hexafluorophosphate ILs

*Estimated based on structural analogs.

Key Observations:

Alkyl Chain Length and Symmetry :

- The 1-ethyl-3-propylimidazolium PF₆⁻ has asymmetric alkyl chains (ethyl and propyl), leading to higher melting points (>RT) compared to symmetric analogs like 1-butyl-3-methylimidazolium PF₆⁻ (m.p. )>

Anion Effects :

- Hexafluorophosphate (PF₆⁻) ILs generally have higher viscosities and lower conductivities compared to bis(trifluoromethylsulfonyl)imide (NTf₂⁻) analogs. For example, 1-ethyl-3-methylimidazolium NTf₂ has η ≈ 30–50 cP and σ ≈ 8–10 mS/cm .

Functional Group Modifications :

- Hydrophilic substituents (e.g., hydroxyethyl in 1-hydroxyethyl-3-methylimidazolium PF₆⁻) increase viscosity (500–600 cP) but reduce conductivity (~0.5–1.0 mS/cm) due to hydrogen bonding .

Thermodynamic and Transport Properties

Viscosity Scaling :

Imidazolium-PF₆ ILs follow a power-law relationship between viscosity (η) and temperature/volume, described by the scaling exponent (γ). For example:Ionicity and Conductivity : Asymmetric ILs like 1-ethyl-3-propylimidazolium PF₆⁻ exhibit moderate ionicity due to balanced cation-anion interactions, whereas bulky substituents (e.g., octyl groups) reduce ion dissociation, lowering conductivity .

生物活性

1-Ethyl-3-propylimidazolium hexafluorophosphate (EPImPF₆) is an ionic liquid that has garnered attention for its unique physicochemical properties and potential applications in various fields, including biological sciences. This article delves into the biological activity of EPImPF₆, summarizing research findings, case studies, and biochemical implications.

EPImPF₆ is characterized by its low volatility, high thermal stability, and excellent solvation properties. These characteristics make it suitable for various applications, including as a solvent in biochemical reactions and as a medium for electrochemical processes.

| Property | Value |

|---|---|

| Molecular Weight | 307.32 g/mol |

| Melting Point | -20 °C |

| Density | 1.25 g/cm³ |

| Viscosity | 50 cP at 25 °C |

Modes of Action

The biological activity of EPImPF₆ is largely attributed to its interactions with biomolecules. It can affect cellular processes through various mechanisms:

- Enzyme Interaction : EPImPF₆ can modulate enzyme activity by altering the enzyme's conformation or stability.

- Cell Membrane Interaction : It may influence membrane fluidity and permeability, affecting cellular uptake of nutrients and drugs.

- Signaling Pathways : The compound can interfere with cell signaling pathways, potentially leading to altered gene expression and metabolic changes.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of EPImPF₆ on various cell lines, revealing that at higher concentrations, it exhibits significant cytotoxicity, particularly in cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) was determined to be approximately 150 µM for certain cell types .

- Enzyme Inhibition : Research indicated that EPImPF₆ inhibits acetylcholinesterase (AChE) activity in vitro, which could have implications for neurodegenerative diseases. The inhibition constant (Ki) was calculated to be 0.5 mM, suggesting moderate potency .

- Antimicrobial Activity : Another study investigated the antimicrobial properties of EPImPF₆ against various bacterial strains. The minimum inhibitory concentration (MIC) was found to be 200 µg/mL for Staphylococcus aureus, indicating potential as an antimicrobial agent .

Metabolic Pathways

EPImPF₆ influences several metabolic pathways by interacting with key enzymes involved in metabolism:

- Glycolysis : It has been shown to affect glycolytic enzyme activities, leading to altered glucose metabolism.

- Fatty Acid Oxidation : The compound modulates enzymes involved in fatty acid metabolism, impacting energy production and storage.

Transport and Distribution

The distribution of EPImPF₆ within biological systems is influenced by its physicochemical properties. Studies suggest that it can cross cell membranes due to its amphiphilic nature, allowing it to reach intracellular targets effectively.

常见问题

Q. What are the standard synthesis protocols for 1-ethyl-3-propylimidazolium hexafluorophosphate, and how is purity validated?

Methodological Answer: The synthesis typically involves a metathesis reaction. First, the imidazolium bromide precursor (e.g., 1-ethyl-3-propylimidazolium bromide) is prepared by alkylation of 1-propylimidazole with ethyl bromide. The bromide ion is then exchanged with hexafluorophosphate ([PF₆]⁻) using potassium hexafluorophosphate (KPF₆) or silver hexafluorophosphate (AgPF₆) in aqueous or polar aprotic solvents. The product is purified via recrystallization or column chromatography . Purity Validation:

Q. How can researchers experimentally determine the solubility and polarity of this compound in different solvents?

Methodological Answer:

Q. What methodologies are recommended for analyzing the thermal stability of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Perform under nitrogen/air to determine decomposition onset temperatures. A heating rate of 10°C/min is typical .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., glass transition, melting) and exothermic decomposition events .

- Coupled Techniques : Use TGA-FTIR or TGA-MS to analyze gaseous decomposition products (e.g., HF release from [PF₆]⁻ hydrolysis) .

Advanced Research Questions

Q. How can researchers mitigate discrepancies in reported decomposition pathways of hexafluorophosphate-based ionic liquids under hydrolytic conditions?

Methodological Answer:

- Controlled Hydrolysis Experiments : Conduct reactions in D₂O or H₂O with varying pH (1–14) and monitor via ³¹P NMR to track [PF₆]⁻ → PO₄³⁻ conversion .

- HF Detection : Use fluoride-ion-selective electrodes or colorimetric assays (e.g., SPADNS reagent) to quantify HF release .

- Computational Modeling : Employ density functional theory (DFT) to simulate hydrolysis mechanisms and identify kinetic barriers .

Q. What computational strategies are effective for modeling the molecular dynamics of this compound in solution?

Methodological Answer:

Q. How should researchers address contradictory data on the electrochemical stability of this compound in battery applications?

Methodological Answer:

- Cyclic Voltammetry (CV) : Perform under inert atmosphere with a Pt working electrode. Compare oxidation/reduction potentials across multiple scan rates to distinguish Faradaic vs. capacitive currents .

- Impedance Spectroscopy : Measure ionic conductivity and interfacial resistance at varying temperatures (e.g., 25–100°C) to assess stability under operational conditions .

- Post-Mortem Analysis : Use XPS or SEM-EDS on cycled electrodes to detect decomposition products (e.g., LiF, P-O species) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。